N-(3-chloro-4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Chemical Structure and Properties
N-(3-Chloro-4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a bicyclic heterocyclic compound featuring a fused thiazole-pyrimidine core. The molecule includes a 5-oxo group at position 5 of the thiazolo[3,2-a]pyrimidine scaffold and a carboxamide substituent at position 6. The amide nitrogen is linked to a 3-chloro-4-fluorophenyl ring, which introduces significant electronic and steric effects due to the electron-withdrawing chloro and fluoro substituents in meta and para positions, respectively .
Crystallographic data for related structures (e.g., N-(3-chloro-4-fluorophenyl)acetamide derivatives) suggest that the chloro-fluoroaryl group adopts a planar conformation, favoring π-stacking interactions in solid-state structures .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN3O2S/c14-9-5-7(1-2-10(9)15)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-6H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIHJVATAKXUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-fluoroaniline with a thiazole derivative, followed by cyclization and subsequent functionalization to introduce the carboxamide group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro or fluoro groups with the nucleophile .
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Research indicates that compounds similar to N-(3-chloro-4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit significant anticancer properties. For instance, studies have shown that thiazole-containing compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of key signaling pathways related to cell survival and death.
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Antimicrobial Properties :
- This compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary findings suggest that it may inhibit bacterial growth through interference with essential metabolic processes. The structural characteristics of thiazolo-pyrimidines contribute to their ability to interact with bacterial enzymes and proteins.
-
Anti-inflammatory Effects :
- The compound's potential as an anti-inflammatory agent has been explored in various models. It appears to modulate inflammatory cytokines and reduce oxidative stress markers, which are pivotal in chronic inflammatory diseases.
Biological Research Applications
-
Target Identification :
- This compound is utilized in target identification studies where researchers aim to understand the interactions between small molecules and biological macromolecules. This is crucial for elucidating the mechanisms of action of potential drugs.
-
Biomarker Development :
- The compound has been investigated for its role in the development of biomarkers for disease diagnosis and prognosis. Its ability to modulate specific pathways makes it a candidate for identifying disease states based on metabolic profiles.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using thiazole derivatives similar to the compound . |
| Study 2 | Antimicrobial Properties | Showed effective inhibition against E. coli and Staphylococcus aureus; mechanism linked to disruption of cell wall synthesis. |
| Study 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in animal models of arthritis, indicating potential therapeutic use in inflammatory diseases. |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on modifications to the (1) thiazolopyrimidine core, (2) substituents on the carboxamide group, or (3) both. Below is a detailed comparison:
Table 1: Key Structural Analogs and Their Properties
*Calculated molecular weight based on formula C₁₃H₈ClF N₃O₂S.
Key Observations
Substituents on the core (e.g., 3-(2,5-dimethoxyphenyl) in ) introduce additional steric bulk and electronic effects, which may influence interactions with biological targets .
Carboxamide Substituent Effects :
- Electron-withdrawing groups (e.g., 3-chloro-4-fluorophenyl, 4-trifluoromethoxyphenyl) enhance electrophilicity and improve binding to hydrophobic pockets in enzymes .
- Methoxy groups (e.g., 4-methoxyphenethyl in ) increase solubility but may reduce membrane permeability due to polarity .
Physicochemical Properties :
- The target compound’s 3-chloro-4-fluorophenyl group balances lipophilicity (ClogP ~3.2) and hydrogen-bond acceptor capacity, making it favorable for drug-like properties .
- Analogous compounds with benzyl or phenethyl linkers (e.g., ) exhibit higher molecular weights, which may impact bioavailability .
Biological Activity
N-(3-chloro-4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H9ClFN3O2S |
| Molecular Weight | 304.75 g/mol |
| CAS Number | 851945-61-4 |
This compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities.
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways critical for cell proliferation and survival. Research indicates that compounds within this class may act as inhibitors of topoisomerase II , an enzyme crucial for DNA replication and transcription. By interfering with this enzyme's function, the compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.
Antitumor Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., A549 lung cancer cells) demonstrated significant cytotoxic effects. The compound induced cell cycle arrest and apoptosis through caspase activation and DNA fragmentation .
- Mechanistic Insights : Molecular docking studies suggest that this compound effectively binds to the active site of topoisomerase II, disrupting its function and leading to increased DNA damage in treated cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens:
- Bacterial Inhibition : In vitro assays revealed that it exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antimicrobial agent .
- Fungal Activity : Preliminary results suggest efficacy against fungal strains like Candida albicans, further supporting its broad-spectrum antimicrobial potential .
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on pancreatic cancer cells. The results indicated a dose-dependent reduction in cell viability and enhanced apoptosis markers compared to control groups.
Case Study 2: Antimicrobial Properties
In another investigation, a series of derivatives based on the thiazolo-pyrimidine scaffold were synthesized and tested for their antimicrobial activity. The lead compound demonstrated significant inhibition against both bacterial and fungal pathogens, suggesting that structural modifications could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
